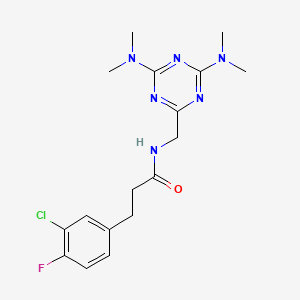![molecular formula C18H12ClF3N2O4 B2442018 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl N-ethylcarbamate CAS No. 2062067-26-7](/img/structure/B2442018.png)
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl N-ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Reactions and Derivatives of Chromene Compounds
Chromene derivatives are a focal point in organic chemistry due to their significance in biological, industrial, and medicinal chemistry. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been studied for their reactions with S-methylisothiosemicarbazide hydroiodide, producing derivatives through refluxing in pyridine or ethanol, showing the versatility of chromene compounds in synthesizing heterocyclic derivatives (Vetyugova et al., 2018).
Catalysis and Synthesis
Pentafluorophenylammonium triflate (PFPAT) has been employed as a catalyst for the synthesis of chromeno[2,3-d]pyrimidinone derivatives from coumarin-3-carboxylic acid and 2-amino-3-cyano-6-methyl-4-phenyl-4H-pyran-5-ethylcarboxylate derivatives, demonstrating the compound's role in facilitating efficient and solvent-free condensation reactions that yield significant antimicrobial activity against various strains (Ghashang et al., 2013).
Novel Synthesis Approaches
The synthesis of 2,4-diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile showcases a multicomponent reaction approach, revealing the potential for creating complex molecules with industrial, biological, and medicinal properties through relatively straightforward reactions (Ryzhkova et al., 2023).
Material Science and Photoluminescent Properties
The investigation of 4-(2-tetrathiafulvalenyl-ethenyl)pyridine (TTF-CH=CH-Py) radical cation salts with poly(beta-diketonate) rare earth complexes has expanded the understanding of materials that possess photoluminescent and magnetic properties, pointing to the potential for novel material applications that extend beyond traditional organic synthesis and into areas such as optoelectronics and magnetic materials (Pointillart et al., 2009).
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethylpyridine (tfmp) moiety have been used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s worth noting that the presence of an sfp-pptase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .
Result of Action
Based on the structure and known activities of similar compounds, it can be hypothesized that this compound may have potential antimicrobial activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Additionally, the formation of dust and aerosols should be prevented, and non-sparking tools should be used .
Biochemical Analysis
Biochemical Properties
It is known that molecules with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through key hydrogen bonding interactions with proteins .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl N-ethylcarbamate in animal models .
Metabolic Pathways
It is known that molecules with a -CF3 group can participate in various metabolic pathways .
properties
IUPAC Name |
[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxochromen-7-yl] N-ethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N2O4/c1-2-23-17(26)27-11-4-3-9-5-12(16(25)28-14(9)7-11)15-13(19)6-10(8-24-15)18(20,21)22/h3-8H,2H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHWUTBYSWLHEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2441938.png)
![N,N-diethyl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2441940.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2441945.png)




![[(2-Phenylethyl)carbamoyl]methyl benzoate](/img/structure/B2441953.png)
![2-morpholin-4-yl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![6-ethyl-5-((2-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2441955.png)
